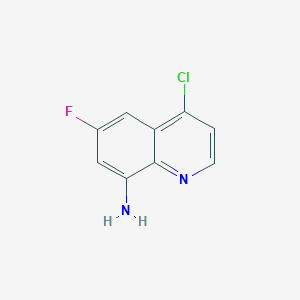

4-Chloro-6-fluoroquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWDJAVZEYKHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Chloro 6 Fluoroquinolin 8 Amine

Retrosynthetic Analysis of 4-Chloro-6-fluoroquinolin-8-amine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves disconnecting the 8-amino group and the 4-chloro group, leading back to a key intermediate, 6-fluoroquinolin-4-one.

Disconnection of the C-N bond: The 8-amino group can be traced back to an 8-nitro group via a reduction reaction. This is a common and reliable transformation in aromatic chemistry.

Disconnection of the C-Cl bond: The 4-chloro substituent is typically introduced by treating a corresponding 4-quinolinone (a cyclic amide) with a chlorinating agent like phosphorus oxychloride (POCl₃).

Formation of the quinoline (B57606) core: The 6-fluoroquinolin-4-one intermediate can be conceptually disassembled through reactions such as the Gould-Jacobs reaction. This would involve a substituted aniline, like 4-fluoro-2-nitroaniline, reacting with a suitable three-carbon component like diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation.

This analysis points to a forward synthesis starting from a suitably substituted aniline, building the heterocyclic quinoline ring system, and then performing functional group interconversions to install the chloro and amino moieties.

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of key precursors and intermediates.

The synthesis of halogenated quinoline intermediates is a fundamental step. A key precursor is 4-Chloro-6-fluoroquinoline, which can be synthesized from 6-fluoro-4-hydroxyquinoline (B1304773) by heating it under reflux with a chlorinating agent like phosphorus oxychloride. prepchem.com The resulting product is then isolated after neutralization and extraction. prepchem.com

Another relevant class of intermediates are the 2-chloroquinoline-3-carbaldehydes. For instance, 2-Chloro-6-fluoroquinoline-3-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. researchgate.netijsr.net This reaction involves treating a substituted N-phenylacetamide with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to achieve formylation and cyclization. ijsr.netnih.gov While not a direct precursor to the title compound, the chemistry of these carbaldehydes is significant in the broader context of substituted quinoline synthesis. nih.govrsc.org

Table 1: Synthesis of Halogenated Quinolone Intermediates

| Intermediate | Starting Material(s) | Key Reagent(s) | Reaction Type |

|---|---|---|---|

| 4-Chloro-6-fluoroquinoline | 6-fluoro-4-hydroxyquinoline | Phosphorus oxychloride | Chlorination |

Introducing the amino group at the C-8 position of the quinoline ring is a crucial step that can be accomplished through several methods.

A primary strategy involves the reduction of a nitro group . This requires the synthesis of an 8-nitroquinoline (B147351) precursor, such as 4-chloro-6-fluoro-8-nitroquinoline. The nitro group can then be reduced to the desired 8-amino group using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

A second approach is through direct amination reactions . Modern cross-coupling methods, such as the Buchwald-Hartwig amination, have been successfully used to form C-N bonds on the quinoline scaffold. arkat-usa.org This palladium-catalyzed reaction can couple an 8-haloquinoline with an amine source. arkat-usa.orgresearchgate.net While often used for N-alkylation or N-arylation, conditions can be adapted for the introduction of a primary amino group. researchgate.net

Another method involves the amidation of a carboxylic acid derivative followed by rearrangement, or the direct reaction of an activated quinoline with an amine. For example, 8-aminoquinoline (B160924) amides can be formed by reacting an acyl chloride with 8-aminoquinoline in the presence of a base. mdpi.com This highlights the reactivity of the 8-aminoquinoline moiety itself, which is a key building block in many chemical syntheses. mdpi.com

Direct Synthesis Routes for this compound

A plausible and direct multi-step synthetic route for this compound can be constructed based on established chemical transformations. This route integrates the precursor strategies discussed above.

Step 1: Synthesis of 6-Fluoro-8-nitroquinolin-4(1H)-one: The synthesis would likely start from 4-fluoro-2-nitroaniline. A cyclization reaction, such as the Conrad-Limpach or Gould-Jacobs reaction, with a β-ketoester (e.g., ethyl acetoacetate) or a malonic ester derivative would form the quinolinone ring system.

Step 2: Chlorination: The resulting 6-fluoro-8-nitroquinolin-4(1H)-one is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C-4 position into a chloro group, yielding 4-chloro-6-fluoro-8-nitroquinoline.

Step 3: Reduction: The final step is the selective reduction of the nitro group at the C-8 position to an amino group. This is commonly achieved using reagents like tin(II) chloride in hydrochloric acid or by catalytic hydrogenation over a palladium catalyst, yielding the target compound, this compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and reaction duration. For instance, in related quinoline syntheses, adjusting solvent polarity (e.g., using DMF or ethanol) and temperature (ranging from 80–120°C) has been shown to improve outcomes.

The table below outlines parameters that can be systematically varied to optimize key synthetic steps.

Table 2: Optimization of Reaction Conditions

| Reaction Step | Parameter | Variables | Goal |

|---|---|---|---|

| Chlorination (e.g., using POCl₃) | Temperature | Room temperature to reflux | Increase reaction rate while minimizing side products |

| Reaction Time | 1-24 hours | Ensure complete conversion without degradation | |

| Reagent Stoichiometry | 1.1 to 5 equivalents of POCl₃ | Achieve full conversion with minimal excess reagent | |

| Nitro Group Reduction (e.g., using SnCl₂) | Solvent | Ethanol, Ethyl Acetate, HCl(aq) | Ensure solubility of reactants and facilitate reaction |

| Temperature | 0°C to reflux | Control reaction rate and selectivity | |

| Reducing Agent | SnCl₂, Fe/HCl, H₂/Pd-C | Achieve high yield and chemoselectivity | |

| pH | Acidic to neutral | Optimize reagent activity and product stability |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact. tandfonline.comtandfonline.com For the synthesis of this compound, several green strategies could be adopted.

Use of Green Solvents: Traditional syntheses often use hazardous organic solvents. Replacing these with environmentally benign solvents like water, ethanol, or deep eutectic solvents can significantly reduce the environmental footprint. tandfonline.com

Catalysis: Employing efficient and recyclable catalysts, such as nanocatalysts, can improve reaction rates and yields while minimizing waste. nih.govacs.org Nanocatalysts offer high surface area and can often be used under milder conditions. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a powerful tool in green chemistry that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions like multicomponent reactions where possible, which build complex molecules in a single step. tandfonline.com

By integrating these green principles, the synthesis of this compound can be made more sustainable, efficient, and cost-effective.

Chemical Reactivity and Derivatization of 4 Chloro 6 Fluoroquinolin 8 Amine

Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring in 4-Chloro-6-fluoroquinolin-8-amine is rendered electron-deficient by the electronegative nitrogen atom and the halo-substituents, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced at the positions bearing good leaving groups, namely the chlorine and fluorine atoms.

Reactivity at the C-4 Position (Chlorine Replacement)

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic displacement. This is a well-established reactivity pattern for 4-chloroquinolines, which are valuable precursors for the synthesis of a wide array of functionalized quinoline derivatives. mdpi.comresearchgate.netarkat-usa.org The substitution at this position is a key strategy for introducing diverse functionalities.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related 4-chloroquinoline (B167314) systems. The reaction proceeds via a Meisenheimer-like intermediate, and its rate is influenced by the nature of the nucleophile and the reaction conditions. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the C-4 chlorine. For instance, reactions of 4-chloroquinolines with amines are commonly used to synthesize 4-aminoquinoline (B48711) derivatives. nih.govmdpi.com

Table 1: Representative Nucleophilic Substitution Reactions at the C-4 Position of Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

| Amines | Benzylamine | 4-Benzylaminoquinoline | arkat-usa.org |

| Thiols | Thiophenol | 4-Thiophenylquinoline | mdpi.com |

| Azides | Sodium Azide | 4-Azidoquinoline | arkat-usa.org |

It is important to note that the specific reaction conditions (solvent, temperature, and use of a base) would need to be optimized for this compound.

Reactivity at the C-6 Position (Fluorine Reactivity)

The fluorine atom at the C-6 position is generally less reactive towards nucleophilic aromatic substitution compared to the chlorine at the C-4 position. In SNAr reactions, the leaving group ability often follows the trend I > Br > Cl > F for many systems. However, in activated aromatic systems, this trend can be reversed, and fluorine can be a better leaving group than other halogens. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, which is often the rate-determining step.

Reactivity at the C-8 Position (Amine Reactivity)

The primary amine group at the C-8 position is a nucleophile itself and can participate in various reactions. However, in the context of nucleophilic aromatic substitution on the quinoline ring, its direct involvement as a leaving group is highly unlikely. Instead, its presence can influence the reactivity of the C-4 and C-6 positions through its electronic effects. The amino group is an activating group for electrophilic substitution but can have a more complex influence on nucleophilic substitution depending on the reaction conditions and the position of substitution.

Electrophilic Substitution Reactions on the Quinoline System

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Furthermore, the presence of two deactivating halogen substituents (chlorine and fluorine) in this compound further reduces the electron density of the aromatic rings, making electrophilic substitution challenging.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would likely require harsh reaction conditions and may lead to a mixture of products or fail to proceed altogether. The directing effects of the existing substituents would also play a crucial role in determining the position of any potential electrophilic attack. The amino group at C-8 is a strong activating group and would direct incoming electrophiles to the ortho (C-7) and para (C-5) positions. However, the deactivating effects of the halogens and the quinoline nitrogen would likely dominate. Specific experimental data on electrophilic substitution reactions for this compound is not available in the reviewed literature.

Functionalization of the Amine Group at C-8

The primary amine at the C-8 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the synthesis of novel compounds with potentially interesting biological or material properties.

Acylation and Sulfonylation Reactions

The C-8 amino group can be readily acylated or sulfonylated using standard procedures. These reactions involve the treatment of the amine with acylating or sulfonylating agents, respectively, typically in the presence of a base to neutralize the acid byproduct.

Acylation: Acylation can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of the corresponding amides.

Sulfonylation: Sulfonylation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide. These reactions are often carried out in the presence of a base like pyridine (B92270) or triethylamine.

While specific examples for this compound are not detailed in the available literature, the general reactivity of 8-aminoquinolines in such transformations is well-established.

Table 2: General Conditions for Acylation and Sulfonylation of Aminoquinolines

| Reaction | Reagent Type | Example Reagent | Product Type |

| Acylation | Acyl Chloride | Acetyl Chloride | N-(quinolin-8-yl)acetamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(quinolin-8-yl)tosylamide |

The specific conditions for these reactions would need to be empirically determined for this compound to achieve optimal yields and selectivity.

Alkylation and Arylation Reactions

The primary amino group at the 8-position of this compound is a key site for alkylation and arylation reactions. These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.

Alkylation: The nucleophilic nature of the 8-amino group facilitates its reaction with various alkylating agents. Direct alkylation with alkyl halides can be achieved, although this method can sometimes lead to polyalkylation. masterorganicchemistry.com To achieve selective monoalkylation, reductive amination is a more controlled and widely used approach. masterorganicchemistry.com This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding alkylated amine.

A more recent and efficient method for the synthesis of α-substituted secondary amines from secondary amides involves a deoxygenative photochemical alkylation, which demonstrates broad functional group tolerance and has been applied to the late-stage modification of complex molecules. nih.gov

Arylation: The introduction of aryl groups at the 8-amino position can be accomplished through several methods. Nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides are a common strategy. nih.govfrontiersin.org Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient route to N-aryl derivatives. nih.gov These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the formation of the carbon-nitrogen bond. The use of copper-catalyzed N-arylation has also been reported for similar heterocyclic amines. nih.gov

Table 1: Representative Alkylation and Arylation Reactions of Aminoquinolines

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-Alkyl-quinolin-8-amine | masterorganicchemistry.com |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Aryl-quinolin-8-amine | nih.gov |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide, Base (e.g., K2CO3) | N-Aryl-quinolin-8-amine | nih.govfrontiersin.org |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving this compound Precursors

The chloro substituent at the 4-position of the quinoline ring serves as a versatile handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted quinoline derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. wikipedia.org In the case of this compound, the chloro group can be readily displaced by a variety of aryl or vinyl groups using a palladium catalyst, a base, and an aryl- or vinylboronic acid (or its ester). researchgate.netresearchgate.netfishersci.co.uk The reactivity of the chloro group in Suzuki couplings can be influenced by the electronic and steric nature of the substituents on the quinoline ring. For some polyhalogenated quinolines, selective and successive cross-coupling reactions have been achieved. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can act as the aryl halide component in this reaction, allowing for the introduction of various alkenyl substituents at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and an alkene. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to 4-alkynyl-substituted quinolines from this compound. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Key Reagents | Product | Reference(s) |

| Suzuki-Miyaura | Aryl/Vinylboronic Acid, Pd Catalyst, Base | 4-Aryl/Vinyl-6-fluoroquinolin-8-amine | researchgate.netresearchgate.netfishersci.co.uk |

| Heck | Alkene, Pd Catalyst, Base | 4-Alkenyl-6-fluoroquinolin-8-amine | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | 4-Alkynyl-6-fluoroquinolin-8-amine | wikipedia.orglibretexts.orgorganic-chemistry.org |

Oxidation and Reduction Reactions of the Quinoline Nucleus

The quinoline ring system can undergo both oxidation and reduction reactions, although the specific outcome is highly dependent on the reaction conditions and the nature of the substituents present on the ring.

Oxidation: The quinoline nucleus is generally resistant to oxidation. However, under forcing conditions with strong oxidizing agents, the benzene (B151609) ring portion of the quinoline can be opened. For instance, treatment of quinoline with alkaline potassium permanganate (B83412) can lead to the formation of pyridine-2,3-dicarboxylic acid. nih.gov In the case of substituted quinolines, the presence of activating or deactivating groups can influence the site and feasibility of oxidation. The oxidation of 4-chloro-6-fluoro-2-methylquinoline (B103436) with 3-chloroperbenzoic acid has been reported to yield the corresponding N-oxide. nih.gov

Reduction: The pyridine ring of the quinoline nucleus is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. researchgate.net Various catalysts, such as platinum or palladium on carbon, can be employed for this transformation. The reduction of nitroquinolines to the corresponding aminoquinolines is a well-established reaction, often achieved using reagents like tin(II) chloride or through catalytic hydrogenation. This reaction is particularly relevant in the synthesis of amino-substituted quinolines. The reduction of a nitro group to an amine can be accomplished under mild conditions, tolerating a variety of other functional groups.

Table 3: Common Oxidation and Reduction Reactions of the Quinoline Nucleus

| Reaction Type | Typical Reagents | Product | Reference(s) |

| Oxidation (Ring Opening) | Alkaline KMnO4 | Pyridine-2,3-dicarboxylic acid derivative | nih.gov |

| N-Oxidation | m-CPBA | Quinoline N-oxide | nih.gov |

| Reduction (Pyridine Ring) | H2, Pd/C or PtO2 | 1,2,3,4-Tetrahydroquinoline | researchgate.net |

| Reduction (Nitro to Amino) | SnCl2, HCl or H2, Pd/C | Aminoquinoline |

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 6 Fluoroquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 4-Chloro-6-fluoroquinolin-8-amine molecule can be determined.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The quinoline (B57606) core contains five aromatic protons, and the amino group at the C8 position has two protons. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the amino group.

The protons on the quinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The H2 proton is expected to be a doublet, coupling with the H3 proton. The H3 proton would, in turn, appear as a doublet. The protons on the benzene (B151609) portion of the quinoline ring (H5 and H7) will also show characteristic splitting patterns. The fluorine atom at C6 will cause additional coupling (H-F coupling) with the adjacent H5 and H7 protons, further splitting their signals. The amino group (-NH₂) protons would likely appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound: This table is generated based on established principles of NMR spectroscopy for similar quinoline structures, as specific experimental data for the target compound is not publicly available.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.5 | d | J(H2-H3) ≈ 4.5 |

| H3 | ~7.4 | d | J(H3-H2) ≈ 4.5 |

| H5 | ~7.3 | dd | J(H5-F) ≈ 9.0, J(H5-H7) ≈ 2.5 |

| H7 | ~6.8 | dd | J(H7-F) ≈ 10.0, J(H7-H5) ≈ 2.5 |

| NH₂ | ~5.0 | br s | - |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms.

The nine carbon atoms of the quinoline ring will have signals in the aromatic region (δ 100-160 ppm). The carbon atom bonded to the chlorine (C4) and the carbon bonded to the fluorine (C6) will exhibit characteristic shifts and couplings. Specifically, the C6 signal will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), and the carbons adjacent to it (C5 and C7) will show smaller two-bond couplings (²JCF). The carbon bearing the amino group (C8) and the carbon adjacent to the ring nitrogen (C8a) will also have predictable chemical shifts.

Expected ¹³C NMR Data for this compound: This table is generated based on established principles of NMR spectroscopy for similar quinoline structures, as specific experimental data for the target compound is not publicly available.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

|---|---|---|

| C2 | ~151 | - |

| C3 | ~122 | - |

| C4 | ~149 | - |

| C4a | ~128 | - |

| C5 | ~110 | ²J(C5-F) ≈ 25 |

| C6 | ~158 | ¹J(C6-F) ≈ 250 |

| C7 | ~105 | ²J(C7-F) ≈ 20 |

| C8 | ~140 | - |

| C8a | ~138 | - |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between H2 and H3, and between H5 and H7.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H2, H3, H5, H7) to its corresponding carbon atom (C2, C3, C5, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, the H2 proton would show a correlation to C4, and the H5 proton would show correlations to C4a and C7.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₉H₆ClFN₂. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ for C₉H₇³⁵ClN₂F | 197.0285 |

| [M+H]⁺ for C₉H₇³⁷ClN₂F | 199.0256 |

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. For quinoline derivatives, common fragmentation pathways involve the loss of small molecules or radicals.

For this compound, expected fragmentation could include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic rings.

Loss of Cl radical: Cleavage of the carbon-chlorine bond.

Retro-Diels-Alder (RDA) reaction: The quinoline ring system can undergo a characteristic RDA fragmentation, leading to the cleavage of the benzene portion of the molecule.

The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the positions of the substituents. The fragmentation of quinoline and its derivatives is a well-studied area, providing a solid basis for the interpretation of the mass spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. In the case of a derivative, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the successful reduction of an imine C=N double bond to an amine C-N single bond was confirmed by the appearance of a strong absorption band at 3264 cm⁻¹ corresponding to the -NH group. Further confirmation is provided by vibrational signals for the C-N single bond at 1339, 1286, and 1235 cm⁻¹. A peak at 741 cm⁻¹ is assigned to the C-Cl vibration. mdpi.com For another related compound, 4-chloro-2-[(4-chlorobenzylidene)amino]phenol, the IR spectrum shows a characteristic C=N stretching vibration at 1626 cm⁻¹. researchgate.net

| Compound | Functional Group | **IR Absorption Band (cm⁻¹) ** |

| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | -NH | 3264 |

| C-N | 1339, 1286, 1235 | |

| C-Cl | 741 | |

| 4-chloro-2-[(4-chlorobenzylidene)amino]phenol | C=N | 1626 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

While specific UV-Vis and fluorescence data for this compound were not available in the provided search results, the study of related quinoline derivatives provides insights into their electronic properties. For instance, a series of isomerically pure oligofurans, which are also conjugated systems, were found to be highly fluorescent, with their properties strongly influenced by the conjugation length. weizmann.ac.il This suggests that the electronic transitions and emissive properties of this compound and its derivatives are likely influenced by the quinoline core and its substituents. Further research is needed to fully characterize the UV-Vis absorption and fluorescence emission spectra of the title compound.

X-ray Crystallography of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state.

The crystal structure of a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveals a distorted tetrahedral geometry. mdpi.com The molecule crystallizes in the monoclinic system with the space group P21/c. mdpi.com The pyridinyl and phenyl rings are connected by an NH-CH-CH₃ linker, with a torsional angle of 63.0(2)° between them. mdpi.com

In a different quinoline derivative, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the quinoline ring system is essentially planar, with the chlorine atom deviating only slightly from the mean plane. nih.govresearchgate.net The methyl phenyl moiety is oriented at a significant angle to the quinoline ring system. nih.govresearchgate.net Another related compound, 4-chloro-6-methoxypyrimidin-2-amine, is also essentially planar. nih.govresearchgate.net

Intermolecular and intramolecular interactions are crucial in determining the physical and chemical properties of molecules. In the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, strong H-N⋯Npy intermolecular interactions lead to the formation of a dimer structure. mdpi.com Weak C-H⋯Cl and Npy⋯H-N intermolecular hydrogen bonds are also observed. mdpi.com

For 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the crystal packing is stabilized by C-H···N and N-H···N intermolecular interactions, which form helical patterns. nih.govresearchgate.net Van der Waals forces and hydrogen bonding in the helical grooves further maintain the stability of the crystal packing, with one of the nitrogen atoms acting as a bifurcated acceptor. nih.govresearchgate.net

In the case of 4-chloro-6-methoxypyrimidin-2-amine, molecules are linked by a pair of N—H⋯N hydrogen bonds into inversion dimers, forming an R22(8) ring motif. nih.govresearchgate.net These dimers are further connected by N—H⋯O hydrogen bonds, creating a wavy sheet structure. nih.govresearchgate.net The study of various quinolone carboxylic acid derivatives has also highlighted the importance of intramolecular hydrogen bonds and other non-covalent interactions like C–Cl•••H–C, C–Cl•••O, and C–F•••F. mdpi.com

The arrangement of molecules in a crystal lattice, or crystal packing, is determined by the interplay of various intermolecular forces. The crystal packing of 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine results in helical patterns stabilized by hydrogen bonds. nih.govresearchgate.net In 4-chloro-6-methoxypyrimidin-2-amine, the packing leads to the formation of wavy sheets parallel to the bc plane, built from hydrogen-bonded dimers. nih.govresearchgate.net The packing of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline molecules is viewed along the b-axis. mdpi.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Crystal Packing Motif |

| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | Monoclinic | P21/c | H-N⋯Npy, C-H⋯Cl, Npy⋯H-N | Dimer formation |

| 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | Monoclinic | P21/c | C-H···N, N-H···N | Helical patterns |

| 4-chloro-6-methoxypyrimidin-2-amine | Monoclinic | P21/c | N—H⋯N, N—H⋯O | Wavy sheets from inversion dimers |

Theoretical and Computational Studies of 4 Chloro 6 Fluoroquinolin 8 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. google.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. google.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. google.com The HOMO level itself is related to the molecule's ability to donate electrons, while the LUMO level corresponds to its ability to accept electrons. google.com

For 4-Chloro-6-fluoroquinolin-8-amine, DFT calculations would optimize the molecular geometry and then compute the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (amine) on the quinoline (B57606) ring would significantly influence the energies and spatial distribution of these orbitals.

Table 1: Representative Quantum Chemical Parameters Derived from DFT

This table illustrates typical parameters that would be calculated for this compound. The values are hypothetical and serve as an example based on general principles.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating capacity |

| LUMO Energy | ELUMO | - | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Softness | S | 1 / (2η) | Measure of chemical reactivity |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index | ω | χ² / (2η) | Global electrophilic nature |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red typically signifies regions of high electron density (negative potential), often associated with lone pairs on heteroatoms like nitrogen and oxygen. Blue indicates regions of low electron density (positive potential), usually found around hydrogen atoms bonded to electronegative atoms.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the amine group, as well as the fluorine atom, making these sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms of the amine group. This information is crucial for predicting how the molecule will interact with biological targets or other reactants.

Vibrational Frequency Analysis

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions.

The analysis predicts the frequencies corresponding to stretching, bending, and torsional motions of the chemical bonds. For this compound, key vibrational modes would include N-H stretching of the amine group, C-H stretching in the aromatic rings, C=N and C=C stretching within the quinoline core, and the characteristic vibrations of the C-Cl and C-F bonds. Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental values.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a timescale of nanoseconds or longer.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, this would involve examining the rotation around the C-N bond connecting the amine group to the quinoline ring. MD simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound. These methods allow for the computation of various molecular descriptors that are crucial for predicting the molecule's reactivity and interaction with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (amine) on the quinoline scaffold significantly influences the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins and nucleic acids. The MEP map identifies regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of a carboxyl group (if present as a substituent) typically exhibit negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the amine group's hydrogen atoms represent regions of positive potential, acting as hydrogen bond donors.

Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further predict the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are derived from the conceptual framework of DFT.

| Descriptor | Theoretical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |

| Note: The values presented in this table are representative theoretical values for a molecule of this class and are intended for illustrative purposes. |

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The this compound scaffold serves as a promising starting point for the design of new biologically active molecules. In silico screening and the design of virtual libraries are powerful computational techniques used to explore the chemical space around this core structure to identify derivatives with enhanced activity and selectivity.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Based on the structure of this compound and its known interactions with biological targets, a pharmacophore model can be developed. This model can then be used to rapidly screen large databases of virtual compounds to identify those that match the required pharmacophoric features. For instance, a pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor feature corresponding to the quinoline nitrogen, a hydrogen bond donor from the 8-amino group, and an aromatic ring feature from the quinoline system.

Virtual Library Design: A virtual library is a collection of chemical structures that are designed in silico by systematically modifying a core scaffold. Starting with this compound, a virtual library can be generated by introducing a variety of substituents at different positions on the quinoline ring. This allows for the exploration of a vast chemical space to identify derivatives with potentially improved properties. The design of these libraries is often guided by Structure-Activity Relationship (SAR) data and the insights gained from pharmacophore modeling and molecular docking studies.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Structure-based virtual screening involves docking the compounds from a virtual library into the binding site of a target protein to predict their binding affinity and orientation. Ligand-based virtual screening, on the other hand, uses the properties of known active molecules, such as their shape or pharmacophore, to identify new compounds with similar characteristics. mdpi.com These methods enable the rapid and cost-effective identification of promising hit compounds for further experimental testing. For example, a virtual library of derivatives of this compound could be screened against the ATP-binding site of a specific kinase to identify potential inhibitors. nih.gov

| Step | Description | Key Considerations |

| Scaffold Selection | The core structure of this compound is chosen as the starting point. | The inherent biological activity and synthetic accessibility of the scaffold are important factors. |

| Library Enumeration | A diverse set of chemical building blocks (substituents) are computationally attached to various positions of the scaffold. | The choice of building blocks should cover a wide range of chemical properties (size, polarity, charge). |

| Filtering and Refinement | The virtual library is filtered to remove compounds with undesirable properties (e.g., poor drug-likeness, high predicted toxicity). | ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational models. |

| Virtual Screening | The refined library is screened against a biological target using methods like molecular docking or pharmacophore searching. | The accuracy of the scoring function used to rank the compounds is crucial for the success of the screening. |

| Hit Selection | The top-ranked compounds are selected for synthesis and experimental validation. | Visual inspection of the binding modes and interactions with the target protein is often performed. |

The integration of these theoretical and computational approaches provides a powerful platform for the rational design and discovery of novel drug candidates based on the this compound scaffold, accelerating the journey from initial concept to potential therapeutic application.

Biological Investigations and Mechanistic Studies Excluding Clinical Human Trials

Molecular Target Identification and Validation

The precise molecular targets of 4-Chloro-6-fluoroquinolin-8-amine have not been explicitly identified or validated in the available scientific literature. However, based on the known mechanisms of action for the broader class of quinoline (B57606) and fluoroquinolone compounds, potential targets can be inferred, although these remain unconfirmed for this specific molecule.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

While many fluoroquinolone antibacterials are known to exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, there are no specific studies demonstrating or quantifying the inhibitory activity of this compound against these enzymes. Such studies would typically involve in vitro enzyme assays to determine IC₅₀ values, which are not available for this compound.

Interference with Cellular Processes (e.g., DNA Replication, Transcription)

The potential for this compound to interfere with essential cellular processes such as DNA replication and transcription is a logical extension of its potential activity against DNA gyrase and topoisomerase IV. However, direct experimental evidence of such interference is not documented.

Receptor Binding Studies (Non-Human Systems)

No receptor binding studies for this compound in non-human systems, in the context of antimicrobial activity, have been published. A patent has mentioned the compound in the context of being an H+-ATPase inhibitor, but this is distinct from the typical antibacterial mechanisms of quinolones and lacks detailed public data.

In Vitro and Ex Vivo Mechanistic Investigations in Biological Systems (Non-Human Cells/Tissues)

Cell-Based Assays for Specific Biological Pathways

No cell-based assay results specifically for this compound have been reported in the reviewed scientific literature.

However, studies on other substituted quinolines have demonstrated a range of activities in non-human cell lines. For instance, various fluoroquinolone derivatives have been investigated for their cytotoxic effects on cancer cell lines, where they have been shown to induce apoptosis and cell cycle arrest. mdpi.compreveda.sk Specifically, some derivatives have been observed to cause cell cycle arrest in the G2/M phase in bladder cancer cell lines. nih.gov The antiproliferative activity of certain quinoline compounds has been tested against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. ekb.eg It is a general finding that the substitution pattern on the quinoline ring is a major determinant of the observed biological effect. acs.org

Enzyme Inhibition Kinetics

There is no available data on the enzyme inhibition kinetics of this compound.

Quinoline-based compounds, in general, have been identified as inhibitors of various enzymes. For example, certain quinoline derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), human carbonic anhydrase (hCA) isoforms I and II, and dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govrsc.org The inhibitory potential and the kinetics of these interactions are highly dependent on the specific molecular structure of the quinoline derivative. For instance, some quinoline derivatives have been found to inhibit hCA I and II with Ki values ranging from nanomolar to micromolar concentrations. nih.gov Other studies have focused on the inhibition of enzymes that act on DNA, such as DNA methyltransferases and polymerases, by quinoline-based analogs. biorxiv.orgnih.gov

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Specific studies detailing the interaction of this compound with biological macromolecules like DNA, RNA, or proteins are not found in the public domain.

The interaction of various quinoline derivatives with macromolecules is a broad area of research. Due to their planar aromatic structure, many quinoline compounds are known to intercalate into DNA. researchgate.netnih.gov This interaction can lead to conformational changes in the DNA structure and interfere with cellular processes like DNA replication and transcription. researchgate.net The binding affinity of substituted quinolines to DNA has been quantified in some studies, with binding constants (Kb) reported in the range of 10³ to 10⁵ M⁻¹. nih.gov Furthermore, some quinoline analogs have been shown to interact with DNA-bound enzymes, leading to modulation of their activity. biorxiv.org The nature and position of substituents on the quinoline ring play a crucial role in the mode and strength of these interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 6 Fluoroquinolin 8 Amine Analogues

Rational Design of Structural Analogues

The rational design of analogues of 4-Chloro-6-fluoroquinolin-8-amine involves systematic modifications at several key positions to explore the chemical space and optimize for desired biological effects. These modifications are typically focused on the C-4, C-8, and other positions on the quinoline (B57606) ring.

Modifications at the C-4 Chlorine Position

The chlorine atom at the C-4 position of the quinoline ring is a versatile synthetic handle. Due to the electron-withdrawing nature of the ring nitrogen, the C-4 position is activated towards nucleophilic aromatic substitution. This reactivity allows for the displacement of the chlorine atom by a variety of nucleophiles, which is a common strategy for introducing diverse side chains.

For instance, in the synthesis of related 4-aminoquinoline (B48711) derivatives, the 4-chloroquinoline (B167314) precursor is often reacted with various mono or dialkyl amines. nih.gov This reaction can be carried out by heating the reactants, sometimes without a solvent ("neat" conditions), to yield the corresponding 4-aminoquinoline products. nih.gov Similarly, other nucleophiles like thiols can displace the C-4 chlorine to form 4-thioquinoline derivatives. rsc.org This position is pivotal in the design of many antimalarial drugs, where an aminoalkyl side chain at C-4 is crucial for activity.

Substitutions on the Quinoline Ring (e.g., C-2, C-6, C-7, C-8)

Modifying the substituents on the quinoline ring itself is a key strategy to fine-tune the electronic, steric, and lipophilic properties of the molecule.

C-2 Position: The C-2 position can be functionalized to extend the molecule and explore interactions with specific binding pockets in biological targets. Studies on 2-arylvinylquinolines have shown that substituents on the aryl ring can significantly impact biological potency. thieme-connect.com

C-6 Position: The 6-position, occupied by a fluorine atom in the parent compound, is critical. SAR studies on related antimalarial quinolines have demonstrated that removal of a halogen or methoxy (B1213986) group at the C-6 position can lead to a decrease in activity, highlighting its importance. thieme-connect.com

C-7 Position: The C-7 position has been a major focus of analogue design, particularly in the context of antimalarial 4-aminoquinolines. Advanced synthetic methods like the Ullmann, Suzuki, and Negishi coupling reactions have been employed to introduce a wide array of substituents, such as diaryl ethers, biaryl groups, and alkylaryl moieties. nih.gov This diversification has led to the discovery of compounds with high potency, especially against multi-drug resistant (MDR) strains of Plasmodium falciparum. nih.gov

C-8 Position: The C-8 position, which holds the primary amine in this compound, is another key site for modification, as discussed in the following section.

Derivatization of the Amine Group

The amine group, whether at the C-8 position of the title compound or a C-4 side chain in antimalarial analogues, is a primary site for derivatization. The length, branching, and basicity of the amine side chain are well-established modulators of biological activity. nih.gov In the development of antimalarials, modifying the side chain attached to the C-4 amino group has been a successful strategy to overcome chloroquine (B1663885) resistance. nih.gov For example, shortening a (N,N-diethyl)-1,4-diaminopentane side chain to a (N,N-diethyl)-1,3-diaminopropane chain was found to restore activity against drug-resistant parasite strains for the 7-chloroquinoline (B30040) series. nih.gov This demonstrates that the nature of the amine side chain is a primary determinant of activity against resistant strains.

Correlating Structural Features with Biological Activity (e.g., Enzyme Inhibition Potency, In Vitro Efficacy)

SAR studies aim to link the structural modifications of analogues to their performance in biological assays. In the context of quinoline derivatives, this often involves evaluating their efficacy against infectious agents like P. falciparum or their cytotoxicity against cancer cell lines.

Research on 7-substituted 4-aminoquinolines revealed that while all tested subsets (diaryl ether, biaryl, and alkylaryl) showed good antimalarial activity, the biaryl-containing series was consistently potent against the drug-resistant K1 strain and showed good selectivity over mammalian cell lines. nih.gov This suggests that the increased bulk and/or hydrophobicity from the biaryl group at C-7 is advantageous for overcoming resistance mechanisms.

In a different series of 6-chloro-2-arylvinylquinolines, substitutions on the vinyl-aryl group led to significant differences in potency. For instance, a 2-fluoro substituent on the benzene (B151609) ring resulted in remarkably lower potency (EC₅₀ = 55.9 nM) compared to a 4-fluoro (EC₅₀ = 8.7 nM) or 3-fluoro (EC₅₀ = 23.0 nM) analogue against the Dd2 strain of P. falciparum. thieme-connect.com The most active compound in this series featured a 4-fluoro substituent on the benzene ring and a chlorine at the C-6 position of the quinoline, with an EC₅₀ value of 4.8 nM. thieme-connect.com These findings underscore the high degree of structural and positional sensitivity in the SAR of quinolines.

| Analogue Series | Modification | Key Finding | Reference |

|---|---|---|---|

| 7-Substituted 4-Aminoquinolines | Biaryl group at C-7 | Consistently good potency against drug-resistant K1 strain with good selectivity. | nih.gov |

| 7-Substituted 4-Aminoquinolines | Shorter (diaminopropane) vs. longer (diaminopentane) C-4 side chain | Shorter side chain restored activity against drug-resistant strains. | nih.gov |

| 6-Chloro-2-arylvinylquinolines | Fluoro-substitution on the C-2 aryl ring (2-F vs. 4-F) | 2-Fluoro substitution showed diminished potency compared to the 4-fluoro analogue (EC₅₀: 55.9 nM vs. 8.7 nM). | thieme-connect.com |

| Removal of C-6 halogen | Resulted in decreased antimalarial activity. | thieme-connect.com |

Impact of Halogenation (Chloro- and Fluoro- Substituents) on Biological and Chemical Properties

The presence, type, and position of halogen atoms on the quinoline scaffold profoundly influence the molecule's properties.

The C-4 chlorine atom, as previously noted, is primarily a reactive site for introducing new functional groups. nih.govrsc.org However, the halogenation on the benzo-ring of the quinoline, such as the C-6 fluoro group in the title compound, plays a more direct role in modulating biological activity. Halogens alter the electronic properties of the ring system, affecting pKa, lipophilicity, and metabolic stability. In studies of 2-arylvinylquinolines, substituting a fluorine atom with a chlorine atom at the C-6 position led to an enhancement of antiplasmodial activity, indicating that chlorine may be more favorable than fluorine at this position in that specific scaffold. thieme-connect.com Furthermore, the removal of the C-6 fluorine atom entirely resulted in decreased activity, confirming the beneficial role of a halogen at this site. thieme-connect.com

Crystallographic studies of related compounds, such as 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, provide precise information on the geometry and how the chlorine atom is positioned relative to the planar quinoline ring system, which can be crucial for molecular interactions with biological targets. ekb.egdntb.gov.ua

Influence of Stereochemistry on Biological or Chemical Outcomes

Stereochemistry is a critical factor in the biological activity of many chiral drugs, and quinoline derivatives are no exception. biomedgrid.com When a quinoline analogue contains a stereocenter, the different enantiomers or diastereomers can exhibit vastly different pharmacological and toxicological profiles. biomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer.

In a series of enantiopure 4-aminoalcohol quinoline derivatives, which are analogues of the antimalarial drug mefloquine, a clear stereochemical preference was observed. nih.gov The (S)-enantiomers were found to be consistently more potent against P. falciparum strains than their corresponding (R)-enantiomers, with the activity of the (R)-forms being 2- to 15-fold lower. nih.gov This highlights that the specific three-dimensional arrangement of atoms is crucial for optimal antimalarial efficacy. Interestingly, for these specific molecules, the difference in activity between enantiomers was not due to differences in their ability to inhibit β-hematin formation, suggesting that stereochemistry may play a larger role in other processes like cellular uptake or interaction with a different target. nih.gov The development of asymmetric syntheses, such as those using chiral catalysts to produce enantiomerically pure quinolines, is therefore of high importance for creating more effective and potentially safer therapeutic agents. thieme-connect.comnih.gov

No Publicly Available Computational Studies on this compound Analogues Found

Following a comprehensive review of scientific literature and databases, no specific computational studies focusing on the Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), Quantitative Structure-Activity Relationship (QSAR), or molecular docking of this compound and its analogues were identified.

While extensive research exists on the computational analysis of the broader class of quinoline derivatives, data pertaining specifically to this compound is not available in the public domain. The performed searches for dedicated studies on this compound and its direct analogues did not yield any results that would allow for a detailed and scientifically accurate article as per the requested structure and content.

Therefore, the generation of an article with detailed research findings, data tables, and specific examples for the computational approaches to SAR/SPR of this compound analogues is not possible at this time due to the absence of published research on this specific chemical compound.

Advanced Applications and Potential Beyond Traditional Medicinal Chemistry

Applications in Materials Science

The quinoline (B57606) scaffold is a key component in various functional materials, and the specific substitutions on 4-Chloro-6-fluoroquinolin-8-amine could offer unique properties for the development of novel materials.

Quinoline derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, bis(8-hydroxyquinoline) zinc and its derivatives are known to be good candidates for improving the luminescent properties of OLEDs. mdpi.com The introduction of different substituents allows for the tuning of the emission color. acs.org The electron-donating and intense π–π* transitions in quinoline derivatives make them useful in selective fluorophores. While direct studies on this compound for these applications are not widely documented, its structural similarity to other functional quinolines suggests its potential as a building block for new organic semiconductors. The halogen atoms can influence the frontier molecular orbital energies, which is a critical factor in designing materials for OLEDs and organic solar cells.

The development of specialized coatings and polymers can benefit from the incorporation of functional monomers like this compound. Quinoline polymers have been shown to exhibit chromogenic phenomena, with the potential for color tunability by varying their concentration in a host material. acs.org This property could be exploited in the creation of smart coatings that respond to external stimuli. The presence of the reactive amine group in this compound could allow for its incorporation into polymer chains through various polymerization techniques, potentially imparting unique thermal, optical, or conductive properties to the resulting material.

Catalysis and Ligand Development

The 8-aminoquinoline (B160924) moiety is a well-established bidentate ligand in coordination chemistry and has been widely used as a directing group in transition metal-catalyzed reactions. The nitrogen atoms of the quinoline ring and the amino group can chelate to a metal center, facilitating a wide range of organic transformations.

The application of 8-aminoquinoline derivatives as ligands has been demonstrated in various catalytic systems. For example, they have been used in copper-catalyzed reactions and as directing groups for palladium-catalyzed C-H functionalization. The electronic properties of the quinoline ring can be modulated by substituents, which in turn influences the catalytic activity of the corresponding metal complexes. The chloro and fluoro groups on this compound would likely enhance the stability of the resulting metal complexes and influence their reactivity, making this compound a promising candidate for the development of new and more efficient catalysts.

Development of Fluorescent Probes and Imaging Agents

Quinoline and its derivatives are renowned for their fluorescent properties and have been extensively utilized in the development of fluorescent probes and imaging agents. nih.gov The 8-aminoquinoline scaffold, in particular, serves as an excellent platform for the design of sensors for various analytes, including metal ions. nih.gov

Derivatives of 8-amidoquinoline have shown great potential as functional receptors for zinc ions, exhibiting fast reactivity, good selectivity, and biocompatibility. nih.gov The fluorescence of these probes can be "turned on" upon binding to the target ion. The specific substitutions on the quinoline ring can tune the emission color and other photophysical properties. iaea.org Given these precedents, this compound is a strong candidate for the development of novel fluorescent probes for bioimaging applications. The halogen substituents could enhance the photostability and modulate the emission wavelength of the resulting probes.

Applications in Agrochemical Research

Quinoline alkaloids and their synthetic derivatives have a long history of use in agriculture due to their broad spectrum of biological activities, including herbicidal and insecticidal properties. nih.gov The introduction of halogen atoms, particularly fluorine, into agrochemical candidates is a common strategy to enhance their efficacy and metabolic stability.

Fluoroquinolone derivatives have been investigated for their herbicidal activity, with some compounds showing promising results. sciforum.net Research on substituted amides of quinoline derivatives has also revealed their potential as herbicides, with some compounds exhibiting activity comparable to commercial standards. sciforum.net Although specific studies on the agrochemical applications of this compound are not extensively reported, its structural features—a halogenated quinoline core—make it a compound of interest for the synthesis and development of new agrochemicals. It could serve as a valuable intermediate in the creation of more complex molecules with desired pesticidal activities. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Advancements on 4-Chloro-6-fluoroquinolin-8-amine

Research on 4-aminoquinoline (B48711) derivatives has established them as "privileged structures" in drug discovery, with a broad spectrum of biological activities. While direct studies on this compound are not extensively documented in publicly available literature, the wealth of research on analogous compounds provides a strong foundation for understanding its potential. The 4-aminoquinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and has shown promise in the development of anticancer agents. nih.gov The presence of halogen substituents, such as chlorine and fluorine, on the quinoline (B57606) ring is known to modulate the biological and physicochemical properties of these molecules.

The synthesis of similar 4-aminoquinoline derivatives typically involves the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with an appropriate amine. nih.govmdpi.com This well-established reactivity pattern suggests that this compound can be synthesized from a corresponding dichlorofluoroquinoline precursor. The cytotoxicity of various 4-aminoquinoline derivatives has been evaluated against human cancer cell lines, indicating the potential for developing novel chemotherapeutic agents from this class of compounds. nih.gov

Unexplored Reactivity and Synthetic Challenges

While the fundamental synthesis of 4-aminoquinolines is understood, the specific reactivity of this compound presents several avenues for exploration. The interplay between the chloro, fluoro, and amino substituents on the quinoline ring could lead to unique reactivity patterns that have yet to be investigated.

Unexplored Reactivity:

Cross-coupling Reactions: The chlorine atom at the 4-position and the fluorine atom at the 6-position could be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups, leading to a library of novel derivatives with potentially enhanced biological activities.

Selective Functionalization: The differential reactivity of the C-Cl and C-F bonds could be exploited for selective functionalization, allowing for the stepwise introduction of different substituents.

Photochemical Reactivity: The influence of the fluoro and chloro substituents on the photophysical properties of the quinoline ring is an area ripe for investigation, with potential applications in photodynamic therapy or materials science.

Synthetic Challenges:

Regioselectivity: The synthesis of the precursor, likely a dichloro-fluoro-nitroquinoline, may present challenges in controlling the regioselectivity of the nitration and subsequent reduction to the amine.

Purification: The separation of potential isomers and byproducts during the synthesis can be challenging and may require advanced chromatographic techniques.

Scalability: Developing a scalable and efficient synthesis route for this compound and its derivatives is crucial for further preclinical and clinical development.

Identification of Novel Biological Targets and Pathways for Further Investigation

The 4-aminoquinoline scaffold is known to interact with various biological targets. For this compound, several novel avenues for biological investigation can be proposed based on the activities of related compounds.

| Potential Biological Target | Rationale |

| Kinases | Many quinoline derivatives are known to be kinase inhibitors. The specific substitution pattern of this compound could confer selectivity towards particular kinases involved in cancer cell proliferation and survival. |

| Topoisomerases | The planar quinoline ring system can intercalate into DNA, and derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells. |

| G-quadruplex DNA | The unique, non-canonical structures of G-quadruplex DNA found in telomeres and oncogene promoter regions are emerging as important anticancer targets. The planar and electron-deficient nature of the quinoline ring makes it a promising scaffold for G-quadruplex binders. |

| Parasitic Enzymes | Beyond malaria, the 4-aminoquinoline scaffold has shown activity against other parasites. Investigating the effect of this compound on essential enzymes in parasites like Leishmania and Trypanosoma could lead to new antiparasitic agents. |

Further investigation into the mechanism of action of this compound could involve target identification studies using techniques such as affinity chromatography, proteomics, and genetic screening to uncover novel biological pathways affected by this compound.

Potential for Development in Non-Medicinal Fields

While the primary focus for quinoline derivatives has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in other fields. For this compound, these possibilities remain largely unexplored.

Potential Non-Medicinal Applications:

Organic Electronics: The quinoline core is an electron-deficient aromatic system. Functionalized quinolines have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic properties imparted by the chloro and fluoro substituents of this compound could be advantageous in these applications.

Sensors: The amino group on the quinoline ring can act as a binding site for metal ions or other analytes. The fluorescence properties of the quinoline core could be modulated upon binding, making this compound a potential candidate for the development of fluorescent chemosensors.

Corrosion Inhibitors: The nitrogen atom in the quinoline ring and the amino group can adsorb onto metal surfaces, forming a protective layer and inhibiting corrosion. The potential of this compound as a corrosion inhibitor for various metals could be an interesting area of study.

Emerging Computational Strategies for Compound Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, several computational strategies can be employed to guide future research.

| Computational Strategy | Application |

| Molecular Docking | To predict the binding affinity and mode of interaction of this compound and its virtual derivatives with known and novel biological targets. This can help in prioritizing compounds for synthesis and biological evaluation. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop mathematical models that correlate the structural features of a series of 4-aminoquinoline derivatives with their biological activity. These models can be used to predict the activity of unsynthesized compounds and guide the design of more potent analogs. |

| Density Functional Theory (DFT) Calculations | To investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This can provide insights into its chemical behavior and help in understanding its mechanism of action at a molecular level. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of this compound when bound to a biological target. This can provide information on the stability of the complex and the key interactions that contribute to binding. |

By integrating these computational approaches with experimental studies, the development of this compound and its derivatives for various applications can be significantly streamlined.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-6-fluoroquinolin-8-amine?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, halogenation at the 4- and 6-positions can be achieved via electrophilic substitution using Cl and F sources (e.g., POCl₃ for chlorination and KF/18-crown-6 for fluorination). The 8-amine group is introduced via nucleophilic substitution or catalytic amination. A modified approach from related quinoline derivatives (e.g., 7-chloro-N-(4-fluoro-3-substituted phenyl)quinolin-4-amine) involves reductive amination using NaHB(OAc)₃ as a reducing agent, followed by purification via column chromatography (10% methanol in dichloromethane) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and amine functionality. For example, aromatic protons in the quinoline core appear as distinct doublets (δ 7.5–8.5 ppm), while NH protons may show broad singlet signals (δ ~5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClFN: 213.02 g/mol) .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols should be followed during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Waste Management : Segregate halogenated waste and coordinate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can low yields during the amination step be systematically addressed?

- Methodological Answer :

- Catalyst Optimization : Replace NaHB(OAc)₃ with Pd/C or CuI for milder conditions, improving regioselectivity .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine source.

- Temperature Control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .

Q. What strategies resolve discrepancies in H NMR data between synthesized batches?

- Methodological Answer :

- Deuterated Solvent Effects : Compare spectra in DMSO-d vs. CDCl₃ to identify solvent-induced shifts.

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials) and adjust purification protocols (e.g., gradient elution in column chromatography) .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :